molecular formula C8H7ClN4 B8654816 4-CHLORO-2-(1H-1,2,4-TRIAZOL-3-YL)ANILINE

4-CHLORO-2-(1H-1,2,4-TRIAZOL-3-YL)ANILINE

Cat. No.: B8654816
M. Wt: 194.62 g/mol
InChI Key: YLZNCOGLABONRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(1H-1,2,4-triazol-3-yl)aniline is a chemical compound that belongs to the class of triazole derivatives It is characterized by the presence of a chloro group and a triazole ring attached to an aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(1H-1,2,4-triazol-3-yl)aniline typically involves the reaction of 4-chloroaniline with 3-amino-1,2,4-triazole. One common method includes the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the desired product . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(1H-1,2,4-triazol-3-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, quinones, and other heterocyclic compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(1H-1,2,4-triazol-3-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and a triazole ring makes it particularly effective in various applications, such as antimicrobial and anticancer activities, compared to other similar compounds.

Properties

Molecular Formula

C8H7ClN4

Molecular Weight

194.62 g/mol

IUPAC Name

4-chloro-2-(1H-1,2,4-triazol-5-yl)aniline

InChI

InChI=1S/C8H7ClN4/c9-5-1-2-7(10)6(3-5)8-11-4-12-13-8/h1-4H,10H2,(H,11,12,13)

InChI Key

YLZNCOGLABONRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NC=NN2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a flask containing 129.8 gms. of 9-chloro-1,2,4-triazolo[4,3-c]quinazoline is added 2600 ml. of a 10% KOH solution and the resulting mixture heated to reflux. A gentle reflux is maintained overnight after which time the mixture is neutralized to pH 7.0 with cooling and stirring by adding dropwise a 1:1 HCl solution and the resulting precipitate filtered off, washed several times with H2O and allowed to air dry. The residue was dissolved in methanol and evaporated in vacuo to dryness. The resultant residue is triturated with benzene and the precipitate filtered off to obtain 5-(2-amino-5-chlorophenyl)-s-triazole, m.p. 170°-175° C.
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